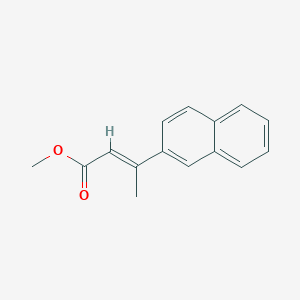

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-

Description

Properties

IUPAC Name |

methyl (E)-3-naphthalen-2-ylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFATOSEBGBDPL-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- typically involves the esterification of 3-(2-naphthalenyl)-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The naphthalene ring may also interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Chain Length Variants

a) Butyl Ester Analog : 2-Propenoic Acid, 3-(2-Naphthalenyl)-, Butyl Ester, (2E)-

- Structure : Differs only in the ester group (butyl vs. methyl).

- Applications: Similar flavor-enhancing properties but with delayed evaporation in fragrance formulations .

b) Methyl Esters of Substituted Butenoic Acids

- Examples: 3-Methyl-2-butenoic acid methyl ester (CAS 924-50-5): A simpler analog lacking the naphthalenyl group. 2-Methyl-2-butenoic acid methyl ester (CAS 41725-90-0): Branched substituent reduces conjugation, affecting UV absorption and reactivity .

Functional Group Modifications

a) Phosphate Ester: (E)-Mevinfos

- Structure : Replaces the ester group with a dimethyl phosphate moiety.

- Higher molecular weight (224.149 g/mol) compared to the target compound (226.27 g/mol) .

b) Nitro-Amino Derivative: Methyl (2E)-3-Amino-2-Nitro-2-Butenoate

Bioactive α,β-Unsaturated Esters

- Example: (2E)-3-(4-Methoxy-2-oxo-2H-pyran-6-yl)-2-butenoic acid ester (from Carpesium cernuum) Bioactivity: Exhibits moderate cytotoxicity against cancer cells (IC₅₀ ~6.80 μmol/L) .

Biological Activity

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- is an organic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

The compound is characterized by its structure, which includes a butenoic acid moiety attached to a naphthalene ring. The chemical formula is , and it is known for its role as an intermediate in various synthetic pathways.

Antimicrobial Activity

Research indicates that derivatives of butenoic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain esters of butenoic acid can inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) values suggest that these compounds can be effective against resistant strains of bacteria.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-Butenoic acid ester | 1.95 - 31.25 | E. coli, S. aureus |

Cytotoxicity

Cytotoxicity assays conducted on various cell lines have shown that while some derivatives exhibit cytotoxic effects at higher concentrations, the selectivity index indicates that certain modifications can enhance therapeutic efficacy while minimizing toxicity.

Study 1: Antimicrobial Properties

In a comprehensive evaluation of various butenoic acid derivatives, researchers found that the methyl ester form displayed enhanced antibacterial activity compared to its acid counterpart. This study involved testing against a panel of bacterial strains and assessing the structure-activity relationship.

Study 2: Anti-HIV Mechanisms

Another significant study investigated the mechanism of action of related compounds as inhibitors of HIV integrase. The findings suggested that structural modifications could lead to increased potency and selectivity against the enzyme responsible for viral replication.

Synthesis Methods

The synthesis of 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester typically involves several steps:

- Preparation of Butenoic Acid : Starting from commercially available precursors.

- Esterification : Reacting butenoic acid with naphthalene derivatives under acidic conditions to form the desired methyl ester.

- Purification : Employing chromatography techniques to isolate the pure compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.